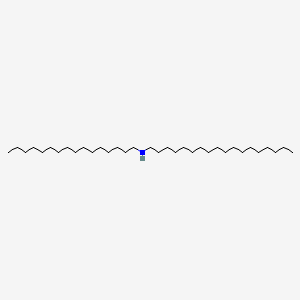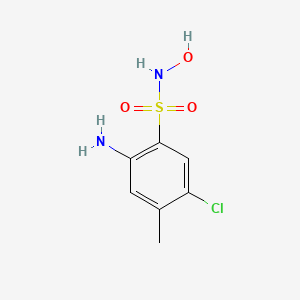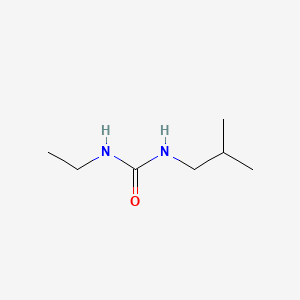
Urea, 1-ethyl-3-isobutyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-ethyl-3-isobutyl-: is a type of disubstituted urea compound. Ureas are organic compounds with the general formula (R1R2N)C=O, where R1 and R2 can be hydrogen atoms or organic groups. This particular compound features an ethyl group and an isobutyl group attached to the nitrogen atoms of the urea moiety. Ureas are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination: One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate.
On-Water Reaction: Another method is the reaction of (thio)isocyanates with amines in water.
Industrial Production Methods: Industrial production of urea derivatives often involves the reaction of amines with organic isocyanates. This method is advantageous due to its simplicity and high yields. it requires careful handling of isocyanates, which are toxic and reactive .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Urea derivatives can undergo nucleophilic substitution reactions, where the urea moiety acts as a nucleophile.
Oxidation and Reduction: These compounds can also participate in oxidation and reduction reactions, although specific conditions and reagents depend on the substituents attached to the urea moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ureas, while oxidation and reduction can modify the functional groups attached to the urea moiety .
Applications De Recherche Scientifique
Chemistry: Urea derivatives are used as intermediates in organic synthesis. They serve as building blocks for the synthesis of various heterocyclic compounds and are employed in the development of new materials .
Biology and Medicine: In biology and medicine, urea derivatives are investigated for their potential as enzyme inhibitors. For instance, they have been studied as inhibitors of soluble epoxide hydrolase (sEH), which is involved in the metabolism of lipid epoxides and plays a role in blood pressure regulation and inflammation .
Industry: In the industrial sector, urea derivatives are used as additives in polymers, resins, and coatings. They enhance the properties of these materials, such as their durability and resistance to environmental factors .
Mécanisme D'action
The mechanism of action of urea derivatives often involves their interaction with specific enzymes or receptors. For example, as inhibitors of soluble epoxide hydrolase (sEH), urea derivatives bind to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxides, which have various biological effects, including vasodilation and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
1,3-Dimethylurea: Similar to 1-ethyl-3-isobutylurea, but with two methyl groups attached to the nitrogen atoms.
1,3-Diethylurea: Features two ethyl groups instead of one ethyl and one isobutyl group.
1,3-Diisobutylurea: Contains two isobutyl groups attached to the nitrogen atoms.
Uniqueness: 1-ethyl-3-isobutylurea is unique due to its specific combination of substituents, which can influence its physical and chemical properties, such as solubility, melting point, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
38014-58-3 |
|---|---|
Formule moléculaire |
C7H16N2O |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-ethyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C7H16N2O/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H2,8,9,10) |
Clé InChI |
OSZOVTMNVYQZRC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


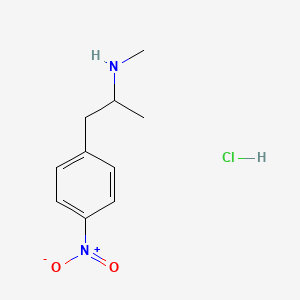
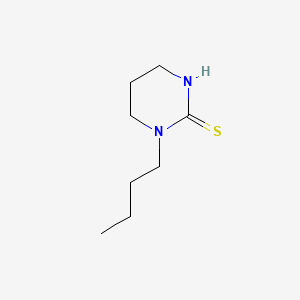
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)
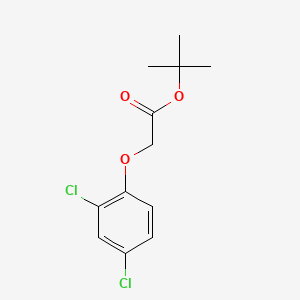
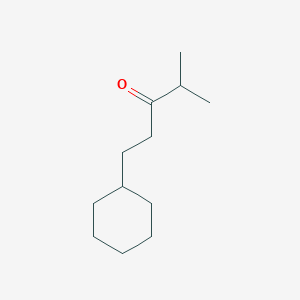
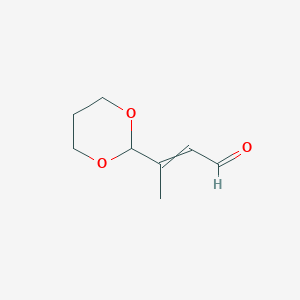
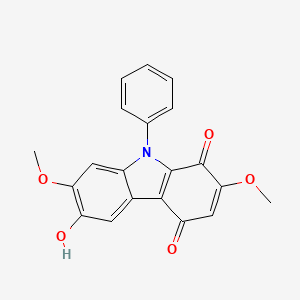
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
